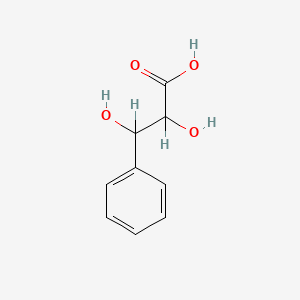
1-(6-fluoronaphthalen-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-fluoronaphthalen-2-yl)methanamine is an organic compound that belongs to the class of aromatic amines. It is a synthetic derivative of phenylmethanamine, a naturally occurring compound found in plants and animals. This compound is widely used in various fields such as medicinal chemistry, biology, and pharmacology.
Preparation Methods
The preparation of 1-(6-fluoronaphthalen-2-yl)methanamine involves several synthetic routes. One common method is the reaction of 6-fluoronaphthalene with formaldehyde and ammonia under specific reaction conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(6-fluoronaphthalen-2-yl)methanamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding aldehydes and ketones .
Scientific Research Applications
1-(6-fluoronaphthalen-2-yl)methanamine has a wide range of scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of various pharmaceutical compounds. In biology, it is used as a probe to study the function of specific proteins and enzymes. In pharmacology, it is used to investigate the mechanism of action of certain drugs. Additionally, this compound is used in environmental research to study the effects of aromatic amines on ecosystems.
Mechanism of Action
The mechanism of action of 1-(6-fluoronaphthalen-2-yl)methanamine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(6-fluoronaphthalen-2-yl)methanamine is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include phenylmethanamine, 1-(6-chloronaphthalen-2-yl)methanamine, and 1-(6-bromonaphthalen-2-yl)methanamine. These compounds share a similar aromatic amine structure but differ in the substituents attached to the naphthalene ring. The presence of the fluorine atom in this compound imparts unique chemical and biological properties, making it distinct from its analogs.
Properties
CAS No. |
791062-74-3 |
|---|---|
Molecular Formula |
C11H10FN |
Molecular Weight |
175.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



